5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate hydrazones with diketones. For instance, the reaction of 4-methoxyphenylhydrazine with 1,3-diphenyl-1,3-propanedione under acidic conditions can yield the desired pyrazole compound. The reaction typically requires refluxing in ethanol or another suitable solvent for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of 5-(4-Hydroxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.
Reduction: Formation of 5-(4-Aminophenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.
Substitution: Formation of halogenated derivatives such as 5-(4-Bromophenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole.
Scientific Research Applications
5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonic devices.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and receptor binding affinities.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as lipoxygenases by binding to their active sites and preventing substrate access . Additionally, it can modulate signaling pathways by interacting with receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Comparison
Compared to these similar compounds, 5-(4-Methoxyphenyl)-3,3-dimethyl-4-phenyl-3H-pyrazole exhibits unique properties due to the presence of the pyrazole ring, which can influence its reactivity and binding affinity to molecular targets
Properties
CAS No. |
61147-76-0 |
---|---|
Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-3,3-dimethyl-4-phenylpyrazole |
InChI |
InChI=1S/C18H18N2O/c1-18(2)16(13-7-5-4-6-8-13)17(19-20-18)14-9-11-15(21-3)12-10-14/h4-12H,1-3H3 |
InChI Key |
WCHSLOFEDHNVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(N=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.